

Application Notes and Protocols: In Vivo Efficacy Studies of SR-2211

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Compound of Interest

Compound Name: S14063

Cat. No.: B1680366

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Abstract

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (ROR γ). ROR γ is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting ROR γ activity, SR-2211 effectively suppresses the production of interleukin-17 (IL-17), a hallmark cytokine of Th17 cells. While in vivo efficacy data for SR-2211 is not yet publicly available, this document provides a summary of its established in vitro activity and proposes a detailed protocol for evaluating its efficacy in a preclinical animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

In Vitro Activity of SR-2211

SR-2211 has been characterized as a high-affinity inverse agonist for ROR γ . Its primary mechanism of action involves the suppression of ROR γ -mediated gene transcription, leading to a reduction in pro-inflammatory cytokine production.

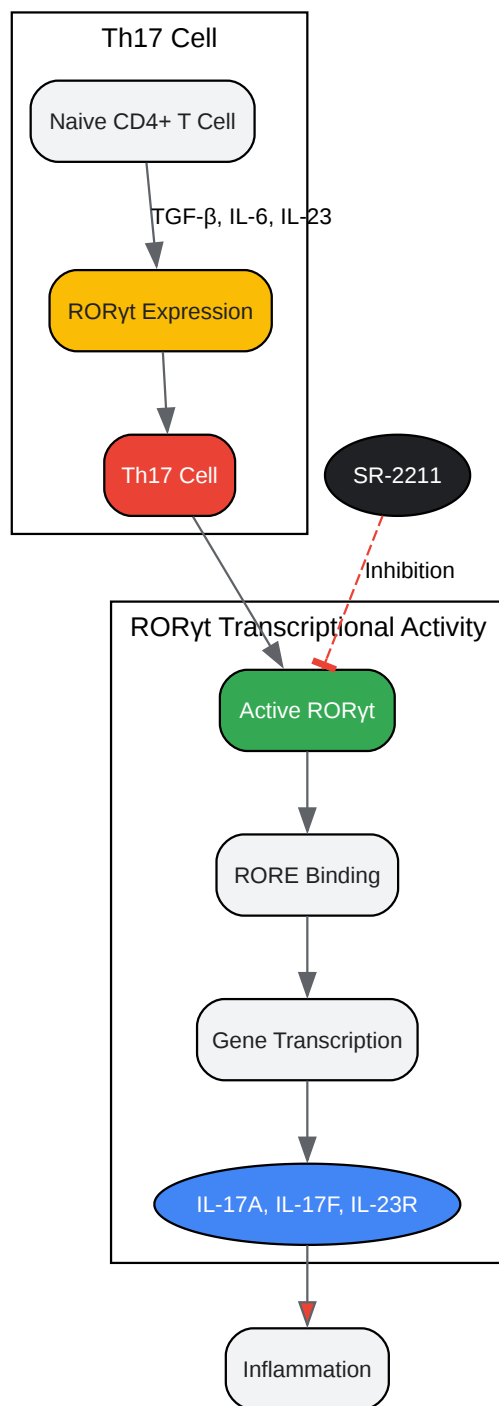
Table 1: In Vitro Quantitative Data for SR-2211

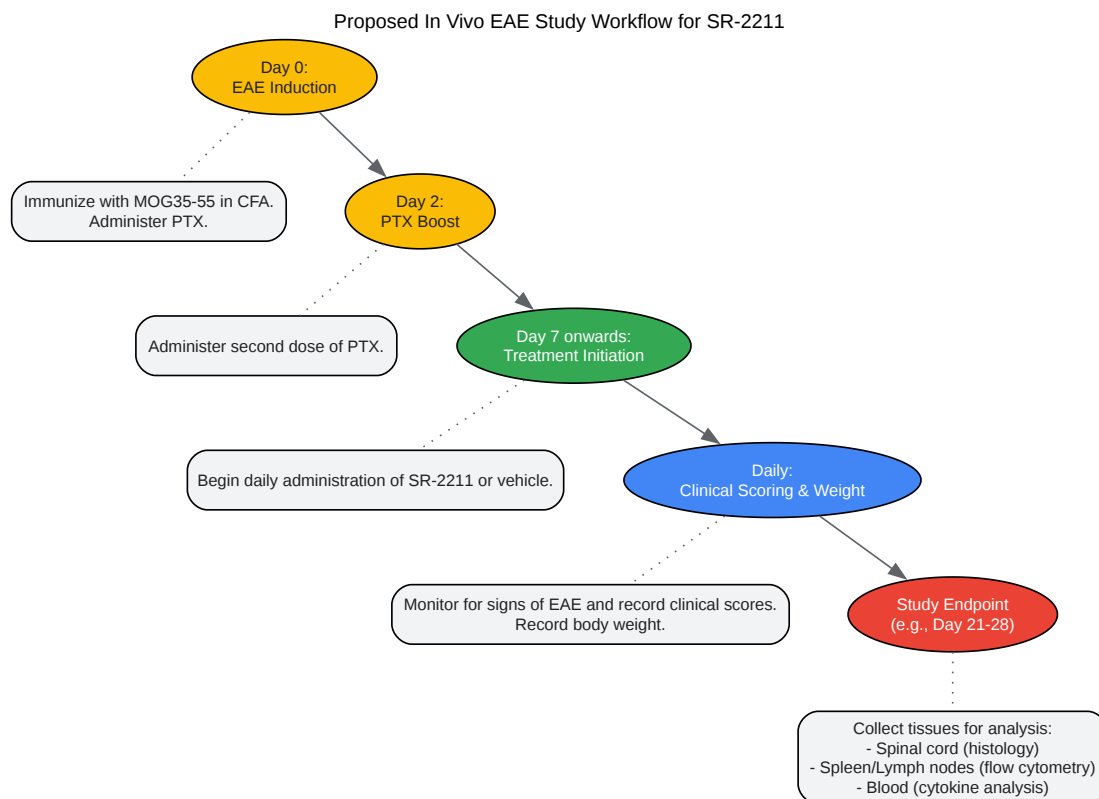
Parameter	Value	Cell Line / Assay Format	Reference
Binding Affinity (K _i)	105 nM	Radioligand binding assay	[1] [2] [3]
IC ₅₀	~320 nM	Gal4-ROR γ cotransfection assay	[1] [2] [3]
Effect on IL-17A mRNA	Significant suppression	EL-4 cells	[1] [4]
Effect on IL-23R mRNA	Significant inhibition	EL-4 cells	[1]
Effect on Intracellular IL-17 Protein	Significant inhibition	EL-4 cells	[1] [4]

ROR γ Signaling Pathway and Mechanism of SR-2211 Action

ROR γ , particularly the ROR γ t isoform, is a master regulator of Th17 cell differentiation. Upon activation, ROR γ t binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their expression. SR-2211, as an inverse agonist, binds to the ligand-binding domain of ROR γ , preventing its transcriptional activity and thereby inhibiting the production of these pro-inflammatory cytokines.

RORy Signaling Pathway and SR-2211 Inhibition





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